3-Fluoropiperidine-1-sulfonyl chloride

説明

Synthesis Analysis

Sulfonyl chlorides, such as “3-Fluoropiperidine-1-sulfonyl chloride”, can be synthesized by chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with simple and readily accessible reagents, offering safe operations, easy purification without chromatography, and high yields .

Molecular Structure Analysis

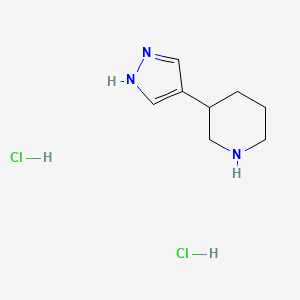

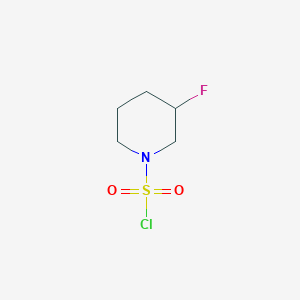

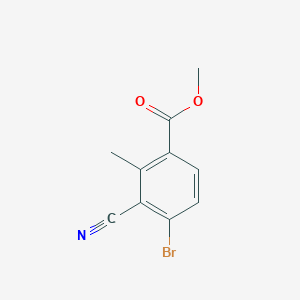

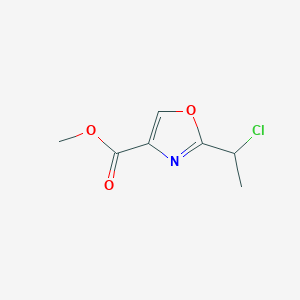

The molecular structure of “3-Fluoropiperidine-1-sulfonyl chloride” consists of a six-membered piperidine ring with a fluorine atom and a sulfonyl chloride group attached .

Physical And Chemical Properties Analysis

“3-Fluoropiperidine-1-sulfonyl chloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

科学的研究の応用

Synthesis of Alkane- and Arylsulfonyl Chlorides

3-Fluoropiperidine-1-sulfonyl chloride is employed in synthesizing various sulfonyl chlorides, which are widely used in manufacturing detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. The synthesis method is advantageous due to its simplicity, high yield, and mild reaction conditions, which do not require heating, cooling, or high pressure (Lezina, Rubtsova & Kuchin, 2011).

Synthesis of 5-Sulfonylfluoro Isoxazoles

3-Fluoropiperidine-1-sulfonyl chloride is utilized in the synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process. This process is essential for producing functionalized isoxazoles with sulfonyl fluoride moieties, which have significant applications in chemical and pharmaceutical industries (Leng & Qin, 2018).

Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

The compound is involved in the solid-phase synthesis of 1,3-oxazolidin-2-ones, where polymer-supported sulfonyl chloride is used. This method allows the preparation of high enantiopurity oxazolidinones, which are crucial in developing new pharmaceuticals (Holte, Thijs & Zwanenburg, 1998).

Radiolabelling of Amines

In radiolabelling, 3-[18F]fluoropropanesulfonyl chloride, which is structurally similar to 3-Fluoropiperidine-1-sulfonyl chloride, is used as a prosthetic agent. It's essential for creating radiolabelled sulfonamides, which are crucial in positron emission tomography (PET) imaging, contributing to advancements in medical diagnostics (Löser et al., 2013).

Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides

This compound is instrumental in the oxidation of heteroaromatic thiols to sulfonyl chloride. The method avoids using chlorine gas and is applicable to substrates challenging to process with other procedures. The resultant sulfonyl fluorides are stable and can be used as monomers in various chemical syntheses (Wright & Hallstrom, 2006).

将来の方向性

特性

IUPAC Name |

3-fluoropiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-2-5(7)4-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNOYLBRIDZLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropiperidine-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)

![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)